

G140: A Potent Inhibitor of the cGAS-STING Pathway - A Technical Guide

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Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a potent inflammatory and antiviral response. Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of **G140**, a potent and selective small-molecule inhibitor of human cGAS. We detail its mechanism of action, present its inhibitory activity through structured quantitative data, outline key experimental protocols for its evaluation, and visualize the core biological and experimental frameworks.

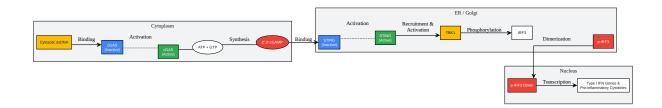
The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated when cGAS, the primary sensor, recognizes and binds to dsDNA present in the cytoplasm—a signal of pathogenic invasion or cellular damage.[1] Upon binding dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the cyclic dinucleotide 2',3'-cyclic GMP-AMP (2',3'-cGAMP) from ATP and GTP.[1][2]

2',3'-cGAMP acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER). This binding event triggers the dimerization and activation of STING, which then translocates from the ER to the Golgi apparatus.[2] In the Golgi, STING



recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This cascade results in a robust innate immune response.



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Figure 1: The cGAS-STING signaling pathway.

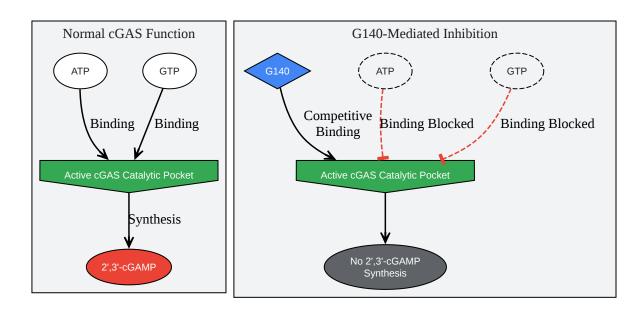
G140: A Specific Inhibitor of Human cGAS

G140 is a small-molecule compound identified through high-throughput screening and subsequent chemical optimization as a potent and selective inhibitor of human cGAS (h-cGAS). [1] It was developed alongside a related chemotype, G150, and both feature a distinct moiety—a methyl-pyrazole in G140 and a 2-aminopyridine in G150.[1] G140 serves as a valuable chemical probe for studying cGAS-dependent immune pathways and represents a promising scaffold for the development of therapeutics targeting cGAS-driven autoinflammatory diseases. [1]

Mechanism of Action

G140 directly targets the catalytic activity of cGAS. Co-crystallization studies of the related compound G150 with h-cGAS have revealed that the inhibitor binds to the enzyme's catalytic pocket.[1] By occupying this active site, **G140** competitively inhibits the binding of the natural substrates, ATP and GTP. This direct competition prevents the synthesis of 2',3'-cGAMP, effectively blocking the initiation of the downstream STING-mediated signaling cascade.[1]





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Figure 2: Mechanism of G140 inhibition of cGAS.

Quantitative Data Summary

G140 demonstrates high potency against human cGAS with significant selectivity over its murine counterpart. In cellular assays, it effectively inhibits the cGAS pathway at submicromolar concentrations while exhibiting low cellular toxicity, providing a significant therapeutic window.



| Parameter | Target/Cell Line | Value | Reference |
|------------------------------|--------------------------|---------|-----------|
| Biochemical IC50 | Human cGAS (h- cGAS) | 14.0 nM | [3][4] |
| Murine cGAS (m-cGAS) | 442 nM | [3][4] | |
| Cellular IC50 | Human THP-1 Monocytes | 1.70 μΜ | [3] |
| Primary Human Macrophages | 0.86 μΜ | [3] | |
| Cell Viability LD50 | Human THP-1 Monocytes | >100 μM | [3] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. LD₅₀ (Lethal dose, 50%) is the dose required to kill half the members of a tested population.

Key Experimental Protocols

The following are representative protocols for evaluating the activity of cGAS inhibitors like **G140**. These are based on established methodologies used in the characterization of cGAS inhibitors.

In Vitro Biochemical cGAS Activity Assay

This assay directly measures the enzymatic activity of recombinant cGAS by quantifying the production of 2',3'-cGAMP.

Objective: To determine the IC_{50} of **G140** against purified recombinant human cGAS.

Materials:

- Recombinant human cGAS (N-terminally truncated for solubility)
- 45-bp dsDNA activator (e.g., ISD)



- ATP and GTP substrates
- Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
- G140 compound (and other test inhibitors) dissolved in DMSO
- Quench Solution: 0.5 M EDTA
- Agilent RapidFire Mass Spectrometry system or similar

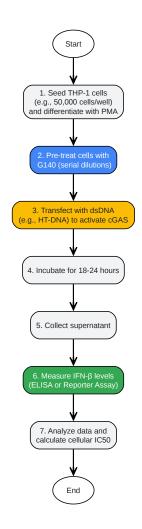
Procedure:

- Reaction Preparation: In a 384-well plate, prepare a reaction mix containing assay buffer, 100 μM each of ATP and GTP, and 10 ng/μL of dsDNA activator.
- Inhibitor Addition: Add **G140** at various concentrations (typically a 10-point serial dilution, e.g., from 10 μM to 0.5 nM). Include DMSO-only wells as a negative control (100% activity) and wells without cGAS as a positive control (0% activity).
- Enzyme Addition: Initiate the reaction by adding recombinant h-cGAS to a final concentration of 20 nM.
- Incubation: Incubate the plate at 37°C for 60 minutes.
- Quenching: Stop the reaction by adding Quench Solution.
- Quantification: Analyze the samples using a high-throughput mass spectrometry system to quantify the amount of 2',3'-cGAMP produced.
- Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of **G140** concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

Cellular cGAS Inhibition Assay in THP-1 Reporter Cells

This assay measures the ability of **G140** to inhibit cGAS activity within a cellular context by quantifying the downstream production of type I interferons.





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Figure 3: Workflow for a cellular cGAS inhibition assay.

Objective: To determine the cellular IC₅₀ of **G140** in a human monocytic cell line.

Materials:

- THP-1 cells (can be a reporter line expressing luciferase under an ISRE promoter)
- RPMI-1640 medium with 10% FBS and Penicillin/Streptomycin
- Phorbol 12-myristate 13-acetate (PMA) for differentiation
- Herring Testes DNA (HT-DNA) or other dsDNA stimulus
- Transfection reagent (e.g., Lipofectamine 2000)



- G140 compound dissolved in DMSO
- IFN-β ELISA kit or Luciferase assay reagent (e.g., QUANTI-Luc™)

Procedure:

- Cell Seeding and Differentiation: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 20-50 ng/mL and incubating for 48-72 hours.
- Inhibitor Pre-treatment: Remove the PMA-containing medium and replace it with fresh medium. Add G140 at various concentrations (e.g., from 100 μM to 1 nM). Incubate for 1-2 hours at 37°C.
- cGAS Activation: Prepare DNA-transfection agent complexes according to the manufacturer's protocol (e.g., mix HT-DNA with Lipofectamine in serum-free medium). Add the complexes to the cells to induce cGAS activation.
- Incubation: Incubate the cells for 18-24 hours at 37°C.
- Quantification of IFN Response:
 - ELISA: Collect the cell culture supernatant and quantify the concentration of secreted IFN-β using a commercial ELISA kit according to the manufacturer's instructions.
 - Reporter Assay: If using a reporter cell line, add the luciferase substrate to the supernatant and measure the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each G140 concentration relative to DMSO-treated, DNA-stimulated controls. Determine the cellular IC₅₀ by fitting the doseresponse curve.

Cell Viability Assay

This assay is crucial to ensure that the observed inhibition of the cGAS pathway is not due to general cellular toxicity.



Objective: To determine the LD₅₀ of **G140** and confirm it does not cause significant cell death at effective concentrations.

Materials:

- THP-1 cells (or other relevant cell lines)
- Culture medium
- G140 compound
- MTS reagent (or similar viability reagent like MTT or resazurin)

Procedure:

- Cell Seeding: Seed THP-1 cells in a 96-well plate at an appropriate density.
- Compound Addition: Add **G140** at a wide range of concentrations (e.g., from 200 μ M down to 1 μ M).
- Incubation: Incubate the cells for the same duration as the cellular activity assay (e.g., 24-72 hours).
- Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C. The reagent is converted to a colored formazan product by metabolically active cells.
- Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the DMSO-treated control cells to determine the percentage of cell viability. Plot viability against G140 concentration to determine the LD₅₀.

Conclusion

G140 is a well-characterized, potent, and specific inhibitor of human cGAS. Its mechanism of action, involving direct competition with ATP/GTP in the enzyme's catalytic pocket, effectively abrogates the production of 2',3'-cGAMP and halts the downstream inflammatory cascade.



With high potency in cellular models and a favorable toxicity profile, **G140** stands as an essential tool for basic research into the cGAS-STING pathway and a valuable lead compound for the development of novel therapeutics for a range of autoimmune and inflammatory disorders.

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